

Technical Support Center: Mca-Dnp Fluorescence Quenching Assays

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Compound of Interest

Compound Name: *Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂*

Cat. No.: *B1496590*

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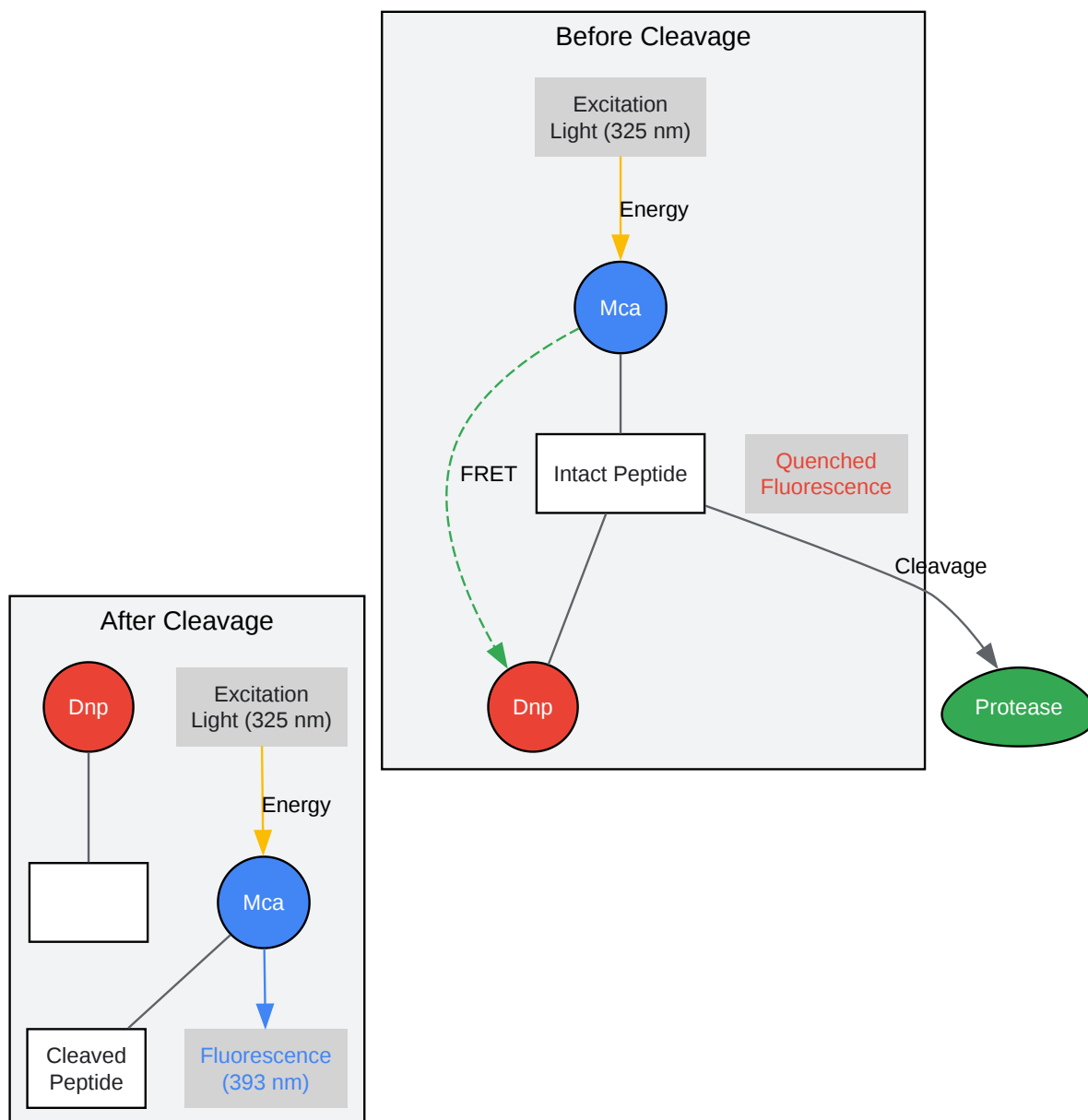
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Mca-Dnp (7-Methoxycoumarin-4-yl)acetyl / 2,4-Dinitrophenyl) fluorescence quenching assays.

Understanding the Mca-Dnp FRET System

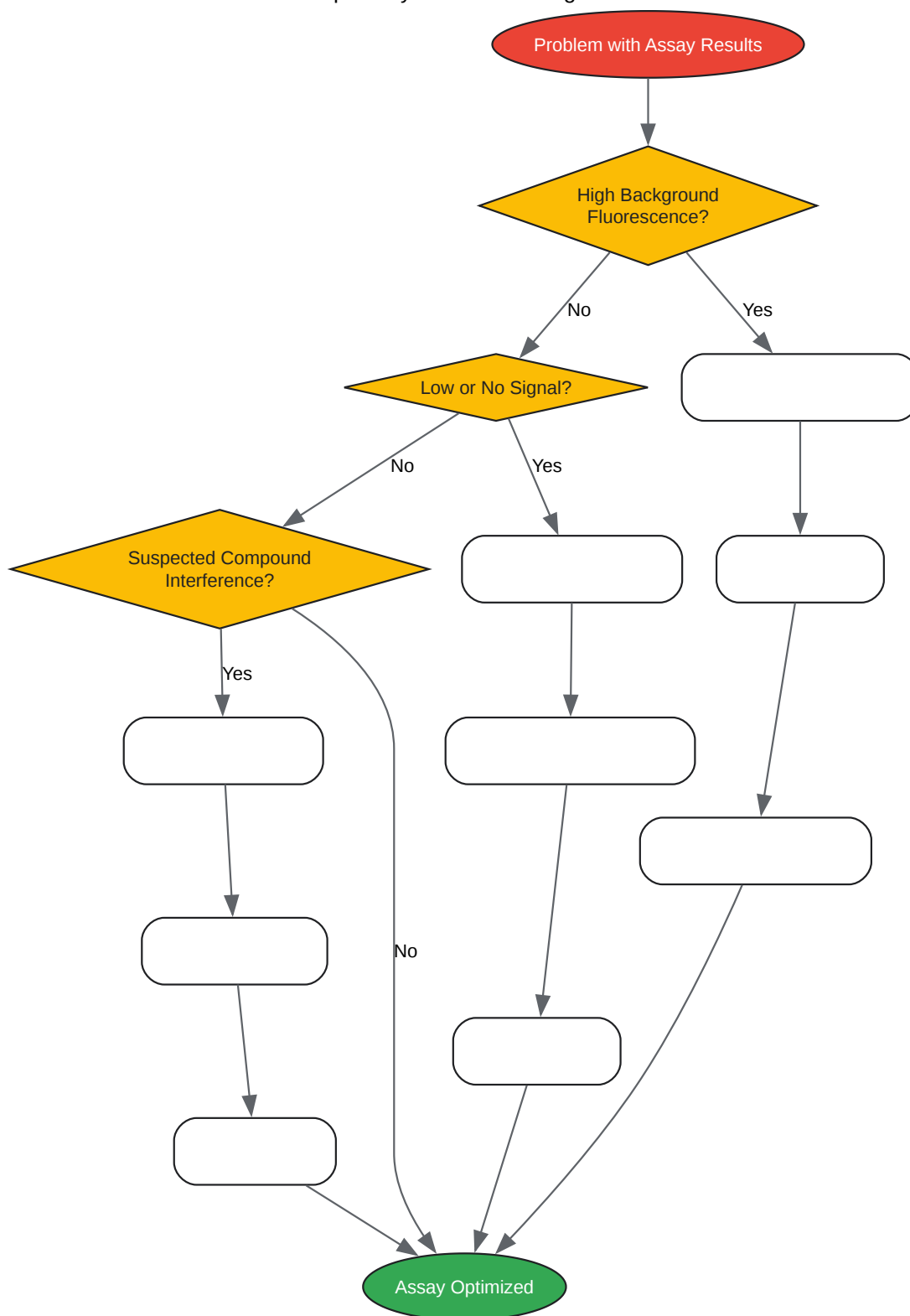
Mca-Dnp assays are a type of Förster Resonance Energy Transfer (FRET) assay used to measure protease activity. The substrate is a peptide containing the fluorescent donor, Mca, and a quencher, Dnp. In the intact peptide, the close proximity of Mca and Dnp allows for the transfer of energy from the excited Mca to Dnp, which quenches the fluorescence of Mca.^[1] When a protease cleaves the peptide, Mca and Dnp are separated, disrupting FRET and leading to an increase in Mca's fluorescence. This increase in fluorescence is directly proportional to the rate of substrate cleavage by the enzyme.

Mechanism of Mca-Dnp Fluorescence Quenching Assay

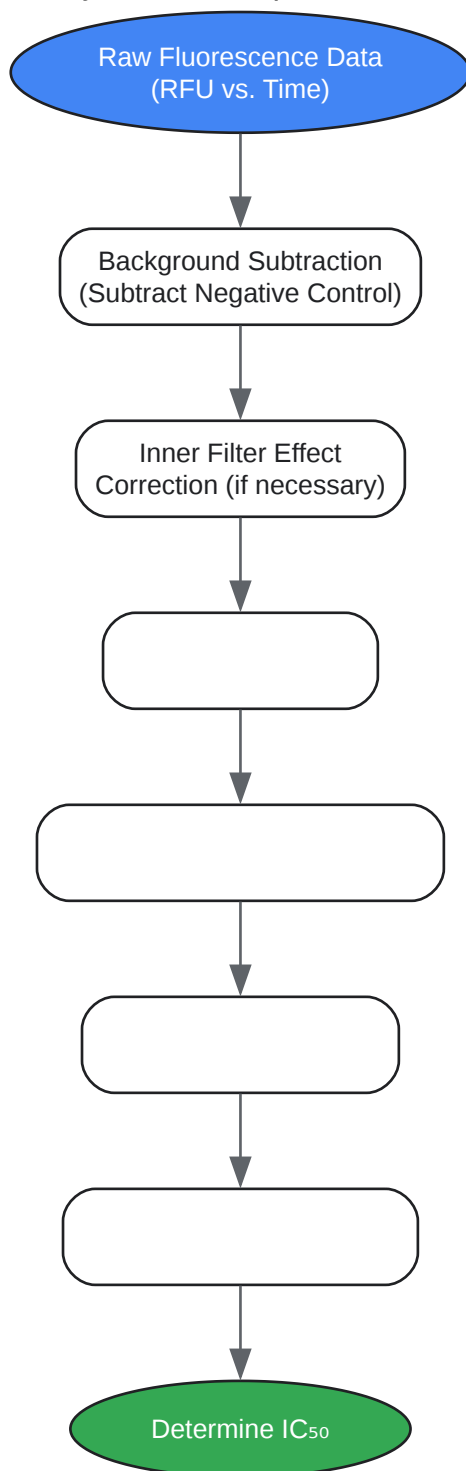
Mechanism of Mca-Dnp Fluorescence Quenching Assay



Mca-Dnp Assay Troubleshooting Workflow



Data Analysis and Interpretation Workflow

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References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
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